2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Overview
Description
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of pyrimidinylthio derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The starting material, 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl, is synthesized through a cyclization reaction involving appropriate precursors such as allyl isothiocyanate and guanidine.
Thioether formation: The pyrimidine derivative is then reacted with a thiol compound, such as 3-chlorophenylthiol, under basic conditions to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with a propanoyl chloride derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(3-bromophenyl)propanamide
Uniqueness
The uniqueness of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(3-chlorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-7-21-13(18)9-14(22)20-16(21)24-10(2)15(23)19-12-6-4-5-11(17)8-12/h3-6,8-10H,1,7,18H2,2H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHPQNWPKRPGFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC(=O)C=C(N2CC=C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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